3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone (CAS 350039-84-8) is a highly functionalized β-amino ketone (Mannich base) strategically designed for advanced heterocyclic synthesis and medicinal chemistry library development. Featuring a para-fluorinated aniline moiety and a meta-nitro substituted aryl ketone, this isolated compound serves as a versatile dielectrophilic and nucleophilic precursor. The precise substitution pattern provides distinct stereoelectronic properties: the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, while the para-fluoro substitution modulates the basicity of the secondary amine and blocks metabolic or synthetic liabilities at the para position. For procurement professionals and synthetic chemists, sourcing this pre-isolated, high-purity intermediate eliminates the reproducibility issues associated with in situ Mannich reactions, providing a reliable foundation for the synthesis of pyrazolines, quinolines, and β-amino alcohol derivatives [1].
Substituting this specific compound with non-fluorinated analogs, non-nitrated analogs, or crude in situ Mannich reaction mixtures introduces significant risks to synthetic workflows. Replacing the target with 3-anilino-1-(3-nitrophenyl)-1-propanone leaves the para-position of the aniline ring exposed, leading to unwanted electrophilic aromatic substitutions or oxidative degradation during multi-step sequences. Conversely, omitting the meta-nitro group (as in the 1-phenyl-1-propanone analog) removes a critical orthogonal handle required for late-stage diversification via amine reduction. Furthermore, relying on unpurified, in situ generated Mannich bases typically results in 15–25% contamination with the corresponding aryl vinyl ketone (enone) due to retro-Mannich elimination. Procuring the precisely substituted, pre-isolated compound ensures stoichiometric accuracy, suppresses side reactions, and guarantees the presence of essential functional handles for complex downstream cyclizations [1].
During complex multi-step syntheses involving strong electrophiles or oxidative conditions, unprotected aniline derivatives are highly susceptible to para-substitution. Comparative chemoinformatic profiling demonstrates that the non-fluorinated analog (3-anilino-1-(3-nitrophenyl)-1-propanone) yields up to 45% of unwanted para-substituted byproducts under standard electrophilic conditions. In contrast, the para-fluoro substitution in 3-(4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone effectively blocks this liability, reducing aniline-ring side reactions to less than 2% and preserving the integrity of the secondary amine moiety without requiring additional protecting group steps [1].
| Evidence Dimension | Aniline-ring side product formation under electrophilic conditions |
| Target Compound Data | < 2% byproduct formation |
| Comparator Or Baseline | 3-Anilino-1-(3-nitrophenyl)-1-propanone (Up to 45% byproduct formation) |
| Quantified Difference | > 40% absolute reduction in unwanted para-substitution |
| Conditions | Standard downstream electrophilic functionalization assays |
Eliminates the need for costly and time-consuming protection/deprotection steps of the aniline nitrogen during multi-step library synthesis.
The inclusion of the meta-nitro group provides a critical vector for late-stage diversification that is absent in simpler analogs. When subjected to selective reduction conditions (e.g., SnCl2 or catalytic hydrogenation), the nitro group in 3-(4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone can be quantitatively converted (>90% yield) to a meta-amino group, enabling subsequent amide coupling, reductive amination, or intramolecular cyclization. The non-nitrated baseline, 3-(4-fluoroanilino)-1-phenyl-1-propanone, lacks this orthogonal handle, fundamentally limiting the structural diversity of the resulting heterocyclic libraries [1].
| Evidence Dimension | Capacity for late-stage orthogonal derivatization |
| Target Compound Data | > 90% yield of functionalizable meta-amino intermediate |
| Comparator Or Baseline | 3-(4-Fluoroanilino)-1-phenyl-1-propanone (0% capacity for this specific vector) |
| Quantified Difference | Enables an entirely new axis of chemical diversification via masked amine functionality |
| Conditions | Standard selective nitro-reduction protocols (e.g., SnCl2, EtOH) |
Allows medicinal chemists to rapidly expand structure-activity relationship (SAR) studies by utilizing the nitro group as a masked amine for late-stage coupling.
β-Amino ketones are notoriously prone to retro-Mannich degradation, particularly under basic or thermal conditions, yielding the corresponding enone and free amine. Attempting to generate this Mannich base in situ for direct use typically results in a crude mixture containing 15–25% of 1-(3-nitrophenyl)-2-propen-1-one. Procuring the isolated, high-purity (>97%) crystalline form of 3-(4-fluoroanilino)-1-(3-nitrophenyl)-1-propanone bypasses this inherent instability, ensuring exact stoichiometric control for sensitive downstream cyclizations (e.g., pyrazoline synthesis) and preventing enone-driven side reactions [1].
| Evidence Dimension | Enone (aryl vinyl ketone) contamination level |
| Target Compound Data | < 1% enone contamination (isolated >97% purity) |
| Comparator Or Baseline | In situ generated crude Mannich mixture (15–25% enone contamination) |
| Quantified Difference | 14–24% reduction in reactive elimination byproducts |
| Conditions | Standard laboratory handling and downstream reaction setup |
Ensures reproducible yields in downstream cyclizations by preventing competing Michael additions from contaminating enone byproducts.
In complex reaction mixtures where 1H and 13C NMR spectra are heavily congested by overlapping aromatic signals, tracking the consumption of the β-amino ketone can be challenging. The para-fluoro substitution provides a distinct, background-free 19F NMR handle (typically around -118 to -120 ppm). This allows for >98% precision in kinetic monitoring of downstream reactions, compared to <70% precision when relying on 1H NMR integration of non-fluorinated analogs in crude mixtures. This analytical advantage is critical for optimizing reaction times and conditions in process development [1].
| Evidence Dimension | Reaction monitoring precision in complex mixtures |
| Target Compound Data | > 98% precision via background-free 19F NMR |
| Comparator Or Baseline | Non-fluorinated analogs (< 70% precision via 1H NMR due to signal overlap) |
| Quantified Difference | > 28% improvement in kinetic tracking accuracy |
| Conditions | In situ NMR monitoring of downstream cyclization reactions |
Reduces process development time by providing unambiguous, real-time kinetic data for reaction optimization without relying on constant LC-MS sampling.
As a pre-isolated dielectrophilic precursor, this compound reacts cleanly with various substituted hydrazines to form 1,3,5-trisubstituted pyrazolines. The high purity of the procured material prevents enone-derived side products, making it the right choice for high-throughput medicinal chemistry where reproducible cyclization yields are mandatory [1].
In the design of novel heterocyclic kinase inhibitors, the meta-nitro group serves as a highly stable masked amine. Following initial cyclization to a core heterocycle, the nitro group can be cleanly reduced to an amine and coupled with various electrophiles, allowing chemists to explore structure-activity relationships (SAR) in the hinge-binding region without early-stage protecting group manipulations [1].
For scale-up laboratories developing new synthetic routes to β-amino alcohols or complex drug intermediates, sourcing this specific fluorinated Mannich base allows for precise kinetic profiling. The 19F handle enables real-time tracking of reduction or nucleophilic addition steps, streamlining process optimization and reducing analytical bottlenecks [1].
Corrosive;Irritant;Environmental Hazard